molecular formula C15H17ClN2O3 B4575781 N-(5-chloro-2-methoxyphenyl)-5-isobutyl-3-isoxazolecarboxamide

N-(5-chloro-2-methoxyphenyl)-5-isobutyl-3-isoxazolecarboxamide

Cat. No.: B4575781
M. Wt: 308.76 g/mol
InChI Key: JSTCZMYQSXIDAO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-isobutyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.0927701 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Drug Development

N-(5-chloro-2-methoxyphenyl)-5-isobutyl-3-isoxazolecarboxamide, a compound with potential therapeutic applications, has been a subject of research in drug development. The synthesis of related compounds has been studied, highlighting their potential in creating effective pharmaceuticals. For instance, Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the potential of these compounds in drug development, particularly for their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Antitumor Activity

Research has also delved into the antitumor properties of related compounds. Stevens et al. (1984) investigated the synthesis and chemistry of imidazotetrazines, showing significant antitumor activity against various leukemia forms (Stevens et al., 1984). This highlights the potential of this compound and similar compounds in developing cancer treatments.

Neuroprotective and Cognitive Enhancement Potential

The neuroprotective and cognitive enhancement effects of related compounds have been a significant focus. Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids, which showed promising results in ameliorating Alzheimer's disease phenotypes, indicating potential applications for cognitive disorders (Lee et al., 2018).

Application in Medical Imaging

Compounds similar to this compound have been studied for their application in medical imaging. Tobiishi et al. (2007) synthesized methoxy and fluorine analogs to develop tracers for positron emission tomography (PET), highlighting their potential in biological imaging studies (Tobiishi et al., 2007).

Pharmacological Profile as Antagonists

Research into the pharmacological profiles of related compounds has shown significant results. Forster et al. (1995) explored the properties of WAY-100635, a compound with high affinity and selectivity for the 5-HT1A receptor, demonstrating its potential as a standard antagonist in studies of 5-HT1A receptor function (Forster et al., 1995).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of related isoxazole derivatives have been investigated. Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities, showing promise in the treatment of infectious diseases (Shingare et al., 2018).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-9(2)6-11-8-13(18-21-11)15(19)17-12-7-10(16)4-5-14(12)20-3/h4-5,7-9H,6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCZMYQSXIDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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